molecular formula C18H18N2O3S B6377410 3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261994-12-0

3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%

Cat. No. B6377410
CAS RN: 1261994-12-0
M. Wt: 342.4 g/mol
InChI Key: GFNPEBKFDASLMD-UHFFFAOYSA-N
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Description

3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a highly potent inhibitor of a number of enzymes and can be used to study various biochemical and physiological processes. This compound has been used in various laboratory experiments and has been found to be a useful tool for research.

Mechanism of Action

3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) acts as an inhibitor of various enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. This prevents the enzyme from performing its normal function and leads to the inhibition of the biochemical and physiological processes that are mediated by the enzyme.
Biochemical and Physiological Effects
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including protein kinases, phosphatases, and proteases. This inhibition can lead to the inhibition of various cellular processes, such as cell proliferation, cell differentiation, and apoptosis. Furthermore, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has a number of advantages and limitations for laboratory experiments. The main advantage of this compound is its high potency and selectivity. It is highly potent and selective and can be used to study a wide variety of biochemical and physiological processes. Furthermore, it is relatively easy to synthesize and is available in high purity. The main limitation is that it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for research involving 3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%). One potential direction is to explore the potential therapeutic applications of this compound. It has already been found to have a number of biochemical and physiological effects and could potentially be used as a therapeutic agent. Another potential direction is to investigate the potential use of this compound in drug delivery systems. Furthermore, it could be used to study the effects of different environmental conditions on cellular processes. Finally, it could be used to study the effects of different drugs and compounds on various biochemical and physiological processes.

Synthesis Methods

3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is synthesized by reacting 4-piperidin-1-ylsulfonylbenzene with cyanide in an aqueous solution. The reaction is carried out at a temperature of 80°C and a pressure of 1.5 atm. The reaction is complete after 6 hours and the product is obtained in 95% yield.

Scientific Research Applications

3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been used in various scientific research applications. It has been found to be a potent inhibitor of a number of enzymes, including protein kinases, phosphatases, and proteases. It has also been used to study the effects of different drugs and compounds on various biochemical and physiological processes. Furthermore, it has been used to study the effects of different environmental conditions on cellular processes.

properties

IUPAC Name

3-hydroxy-5-(4-piperidin-1-ylsulfonylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c19-13-14-10-16(12-17(21)11-14)15-4-6-18(7-5-15)24(22,23)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNPEBKFDASLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685020
Record name 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

CAS RN

1261994-12-0
Record name 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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